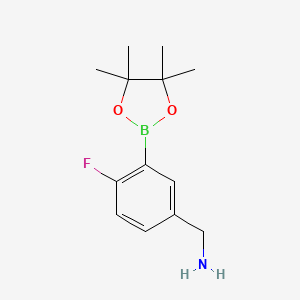

5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester

説明

5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C13H19BFNO2 and its molecular weight is 251.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Aminomethyl-4-2luorophenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in drug development, particularly for conditions such as cancer and neurodegenerative diseases.

- Molecular Formula : C11H14BNO2

- Molecular Weight : 205.04 g/mol

- IUPAC Name : 5-Aminomethyl-4-(2-fluorophenyl)boronic acid pinacol ester

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways. The mechanism involves:

- Inhibition of Proteasomes : Similar compounds have been shown to inhibit proteasomal activity, leading to the accumulation of regulatory proteins that can induce apoptosis in cancer cells.

- Modulation of Signaling Pathways : The compound may modulate signaling pathways involved in cell proliferation and survival, particularly in cancerous cells.

Biological Activity Data

Case Studies

- Neuroprotective Effects : A study examined the effects of similar boronic acid derivatives on neuronal cultures subjected to oxidative stress. Results indicated a significant reduction in markers of apoptosis, suggesting potential neuroprotective properties.

- Anticancer Activity : In vitro studies demonstrated that 5-Aminomethyl-4-2luorophenylboronic acid pinacol ester inhibited the growth of various cancer cell lines. It was particularly effective against breast cancer cells, where it induced cell cycle arrest and apoptosis.

- Analgesic Properties : Research involving rodent models indicated that the compound exhibited analgesic effects by modulating pain pathways, potentially through its interaction with sigma receptors.

科学的研究の応用

Medicinal Chemistry

Anticancer Agents

Boronic acids and their derivatives have been extensively studied for their potential as anticancer agents. The unique ability of boron to form reversible covalent bonds with biomolecules makes boronic acid derivatives valuable in the development of proteasome inhibitors. For instance, compounds similar to 5-aminomethyl-4-2fluorophenylboronic acid have shown promise in targeting cancer cells by inhibiting proteasomal degradation pathways, thus leading to apoptosis in tumor cells .

Enzyme Inhibition

The compound acts as an inhibitor for certain enzymes, particularly serine proteases and cysteine proteases. Research indicates that boron-containing compounds can selectively inhibit these enzymes, which are often overexpressed in various cancers. This selectivity is crucial for developing targeted therapies with reduced side effects .

Organic Synthesis

Cross-Coupling Reactions

5-Aminomethyl-4-2fluorophenylboronic acid, pinacol ester is utilized in Suzuki-Miyaura cross-coupling reactions, a cornerstone technique in organic synthesis. This method allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules. The fluorine atom enhances the electrophilic character of the aromatic ring, improving reaction efficiency .

Building Block for Drug Development

This compound serves as a critical building block in the synthesis of various pharmaceuticals. Its functional groups allow for further modifications, enabling the creation of diverse chemical entities that can be optimized for better biological activity and pharmacokinetic properties .

Materials Science

Nanotechnology Applications

In materials science, boronic acids are being explored for their application in creating nanostructured materials. The ability of boron to form stable complexes with other elements enables the development of novel nanomaterials with unique electronic and optical properties. These materials find applications in sensors, drug delivery systems, and energy storage devices .

Photovoltaics and Electronics

The compound's properties make it suitable for use in organic photovoltaics and electronic devices. Boron-containing compounds can improve charge transport properties and stability in organic semiconductors, which are essential for efficient energy conversion processes .

Environmental Applications

Water Treatment Technologies

Research indicates that boronic acids can be utilized in water treatment processes due to their ability to bind with contaminants such as phenols and heavy metals. This property allows for the development of effective filtration systems that can remove harmful substances from water sources .

Case Studies

特性

IUPAC Name |

[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-7-9(8-16)5-6-11(10)15/h5-7H,8,16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWBJTGBUPLUPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。